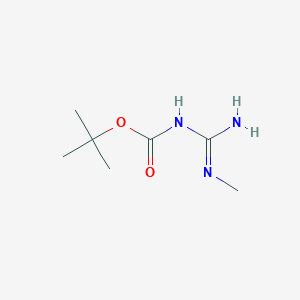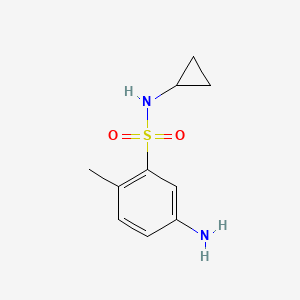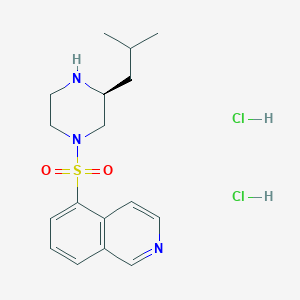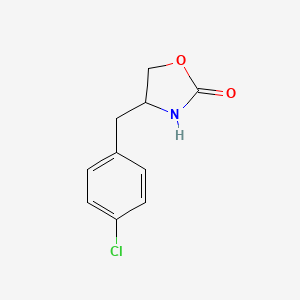
4-(4-Chlorobenzyl)oxazolidin-2-one
Übersicht
Beschreibung
4-(4-Chlorobenzyl)oxazolidin-2-one is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol . It belongs to the class of oxazolidinones, which are known for their diverse applications in pharmaceuticals and organic synthesis . The compound features a 4-chlorobenzyl group attached to an oxazolidin-2-one ring, making it a valuable intermediate in various chemical reactions and industrial processes .
Wirkmechanismus
Target of Action
It’s known that oxazolidin-2-one based compounds, like linezolid, have shown potent efficacy against gram-positive bacteria through the inhibition of bacterial protein synthesis .
Mode of Action
Similar oxazolidin-2-one compounds have been found to exhibit antibacterial activities through a unique mechanism of action . For instance, linezolid, an oxazolidin-2-one based compound, inhibits bacterial protein synthesis .
Biochemical Pathways
It’s known that oxazolidin-2-one compounds can affect the protein synthesis pathway in bacteria .
Pharmacokinetics
It’s known that oxazolidin-2-one compounds are currently prepared by chemical synthesis via diverse synthetic routes .
Result of Action
It’s known that oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties .
Action Environment
It’s known that the unrestricted and often inappropriate use of most antibiotics is the main reason for the rapid loss of antibiotics efficacy .
Biochemische Analyse
Biochemical Properties
It is known that oxazolidinone-based compounds can interact with various enzymes and proteins
Cellular Effects
It is known that oxazolidinone-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that oxazolidinone-based compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that oxazolidinone-based compounds can exhibit a reversible melting and solidification transformation .
Dosage Effects in Animal Models
It is known that oxazolidinone-based compounds can exhibit potent activity against multidrug-resistant Gram-positive bacteria .
Metabolic Pathways
It is known that oxazolidinone-based compounds can be involved in various metabolic pathways .
Transport and Distribution
It is known that oxazolidinone-based compounds can be transported and distributed within cells and tissues .
Subcellular Localization
It is known that oxazolidinone-based compounds can be localized in specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)oxazolidin-2-one typically involves the reaction of 4-chlorobenzylamine with ethylene carbonate under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired oxazolidinone. This method is efficient and provides good yields of the product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones and amine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzyl)oxazolidin-2-one has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative with improved pharmacokinetic properties.
Uniqueness
4-(4-Chlorobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in synthetic applications and its role as a precursor to potent antibacterial agents highlight its significance in both research and industry .
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCPTLSRQBDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


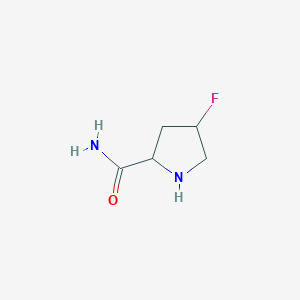

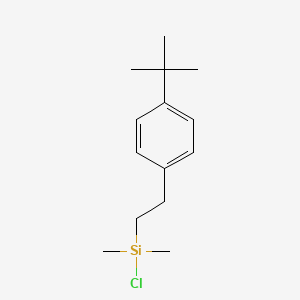

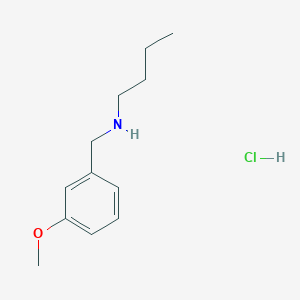
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)

